1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which combines the indole core with a cyclopentane ring, making it a valuable building block in synthetic chemistry and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the methyl group. The aldehyde functionality can be introduced through formylation reactions .
Industrial production methods often utilize multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste .
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indoles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways involving indole derivatives, which play roles in cell signaling and metabolism.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to act as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde include other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
1,2,3,4-Tetrahydrocyclopenta[b]indole: A reduced form of the compound without the aldehyde group.
1-Methylindole: Lacks the cyclopentane ring but shares the methylated indole core
These compounds share structural similarities but differ in their functional groups and ring structures, which influence their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H13NO |
---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-12(8)10-4-2-3-9(7-15)13(10)14-11/h2-4,7-8,14H,5-6H2,1H3 |
InChI-Schlüssel |
BGYRJQYUOKSBED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1C3=CC=CC(=C3N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.